Benzanthrin A vs. Benzanthrin B: 10-Fold Differential Cytotoxicity in 9ASK Tumor Cells
A critical differentiation factor for procurement is the differential cytotoxicity between Benzanthrin A and its co-produced isomer, Benzanthrin B. Vendor technical specifications explicitly state that Benzanthrin B is approximately 10 times more toxic to 9ASK tumor cells than Benzanthrin A . This difference is attributed to the altered stereochemistry at the O-glycosidic sugar, as confirmed by structural elucidation studies separating the two isomers [1].
| Evidence Dimension | Cytotoxicity against 9ASK tumor cells |
|---|---|
| Target Compound Data | Benzanthrin A (less toxic baseline) |
| Comparator Or Baseline | Benzanthrin B (10-fold more toxic than A) |
| Quantified Difference | ≈ 10-fold higher toxicity for Benzanthrin B |
| Conditions | In vitro tissue culture (9ASK cell line) |
Why This Matters
For researchers requiring a defined, lower-toxicity baseline in cytotoxicity assays, Benzanthrin A is quantitatively the safer selection over Benzanthrin B.
- [1] Rasmussen, R. R., Nuss, M. E., Scherr, M. H., Mueller, S. L., McAlpine, J. B., & Mitscher, L. A. (1986). Benzanthrins A and B, a new class of quinone antibiotics. II. Isolation, elucidation of structure and potential antitumor activity. The Journal of Antibiotics, 39(11), 1515–1526. View Source
